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Compound of Interest

Compound Name: Diphenylchloroarsine

Cat. No.: B1221446 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Diphenylchloroarsine (DA) and

Adamsite (DM), two organoarsenic compounds historically classified as vomiting agents or

sternutators for riot control purposes. Due to their toxicity profiles, both are now considered

obsolete for this application and have been largely replaced by less toxic alternatives.[1][2] This

document is intended for academic and research purposes only, focusing on the chemical

properties, toxicological data, and underlying mechanisms of action based on available

scientific literature.

Chemical and Physical Properties
Diphenylchloroarsine and Adamsite are crystalline solids at room temperature.[3][4] DA is

described as a colorless solid when pure, but technical grades often appear as a dark-brown

liquid.[3][5] DM presents as yellow to dark green crystals.[4] Both have low vapor pressure and

are sparingly soluble in water but more soluble in organic solvents.[4][6]

Table 1: Chemical and Physical Properties of Diphenylchloroarsine and Adamsite
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Property Diphenylchloroarsine (DA) Adamsite (DM)

Chemical Formula C₁₂H₁₀AsCl[3] C₁₂H₉AsClN[7]

IUPAC Name Chloro(diphenyl)arsane[3]
10-Chloro-5,10-

dihydrophenarsazine[4]

Molar Mass 264.58 g/mol [3] 277.58 g/mol [8]

Appearance
Colorless crystalline solid or

dark-brown liquid[3]

Yellow-green crystalline

solid[4]

Melting Point 38-44 °C[6] 195 °C[4]

Boiling Point 337 °C[6] 410 °C (decomposes)[7]

Water Solubility 0.064 g/dm³ (poor)[6] Nearly insoluble[4]

Vapor Pressure 0.06 Pa at 20 °C[6] Very low[4]

Toxicological Profile and Performance
Both DA and DM are potent irritants, primarily affecting the upper respiratory tract.[9][10] Their

effects are characterized by a delayed onset compared to modern riot control agents, but the

duration of symptoms is significantly longer, often lasting for hours.[4]

Table 2: Toxicological and Performance Comparison
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Parameter Diphenylchloroarsine (DA) Adamsite (DM)

Agent Type
Vomiting agent, Sternutator

(sneeze gas)[1][6]

Vomiting agent, Sternutator

(sneeze gas)[1][7]

Primary Effects

Sneezing, coughing,

headache, salivation, vomiting,

chest pain[6][11]

Irritation of eyes, lungs, and

mucous membranes,

headache, nausea, persistent

vomiting[4][10]

Onset of Symptoms Delayed[9] 5-10 minutes[4]

Duration of Effects Can persist for hours[12] Up to 12 hours or more[4][10]

Incapacitating Concentration

(ICt₅₀)
12 mg·min/m³[13] 22–150 mg·min/m³[13]

Lethal Concentration (LCt₅₀)
~1,650 mg·min/m³ (estimated

for humans)[9]
11,000 mg·min/m³[14]

Dermal Effects
Skin irritation, burning, and

itching[12]

Redness, irritation, and

potential for blistering at high

concentrations[7]

Mechanism of Action
The toxicity of Diphenylchloroarsine and Adamsite is attributed to their nature as trivalent

organoarsenic compounds. While specific signaling pathway studies for DA and DM are limited,

the general mechanism for trivalent arsenicals involves the disruption of cellular respiration and

the induction of oxidative stress.[1]

Trivalent arsenicals readily react with sulfhydryl groups in proteins, leading to enzyme inhibition

and disruption of critical cellular processes.[1] A key mechanism is the inhibition of pyruvate

dehydrogenase, which disrupts the citric acid cycle and uncouples oxidative phosphorylation,

thereby interfering with ATP production.[8]

The resulting oxidative stress can trigger a cascade of cellular signaling events, including the

activation of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. These

pathways are central to regulating inflammation, cell proliferation, and apoptosis.[12][15] The
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activation of stress-responsive pathways like JNK and p38 MAPK can lead to inflammatory

responses and programmed cell death (apoptosis).[12] Phenylarsine oxide, a related trivalent

arsenical, has been shown to induce apoptosis through ROS-mediated mitochondrial and

endoplasmic reticulum stress-dependent signaling.

Below is a generalized diagram of a plausible signaling pathway affected by trivalent

arsenicals, leading to inflammation and apoptosis.
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Generalized signaling pathway for trivalent arsenicals.

Experimental Protocols
The evaluation of riot control agents like Diphenylchloroarsine and Adamsite involves a series

of standardized toxicological tests to determine their effects via different routes of exposure.

The following are summaries of key experimental protocols based on OECD (Organisation for

Economic Co-operation and Development) guidelines.
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Acute Inhalation Toxicity (Based on OECD Test
Guideline 436)

Objective: To determine the acute toxicity of a substance following inhalation exposure.

Methodology:

Test Animals: Typically, young adult rats are used. Animals are randomly assigned to

control and exposure groups.

Exposure Chamber: A nose-only or whole-body inhalation chamber is used to expose the

animals to the test substance. The chamber is designed to provide a uniform and stable

concentration of the aerosolized agent.

Atmosphere Generation: The solid agent is dispersed as a fine aerosol with a mass

median aerodynamic diameter (MMAD) between 1 and 4 µm to ensure deposition in the

relevant regions of the respiratory tract.

Concentration and Duration: Animals are exposed to a series of fixed concentrations for a

defined period, typically 4 hours.

Observations: Animals are observed for signs of toxicity during and after exposure for at

least 14 days. Observations include changes in skin and fur, eyes, mucous membranes,

respiratory and circulatory effects, autonomic and central nervous system effects, and

behavioral changes. Body weight is recorded periodically.

Endpoint: The primary endpoint is mortality, which is used to determine the LC₅₀ (median

lethal concentration).
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Workflow for acute inhalation toxicity testing.
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Acute Dermal Toxicity (Based on OECD Test Guideline
402)

Objective: To assess the potential short-term hazards of a substance upon dermal contact.

Methodology:

Test Animals: Albino rabbits or rats are typically used. A small area of the animal's back is

clipped free of fur.

Application: The test substance is applied uniformly over an area of approximately 10% of

the total body surface. The application site is covered with a porous gauze dressing.

Exposure: The substance is held in contact with the skin for a 24-hour period.

Observations: After 24 hours, the dressing is removed, and the skin is cleaned. Animals

are observed for signs of toxicity and skin reactions (erythema, edema) for at least 14

days. Body weights are recorded.

Endpoint: The primary endpoint is mortality, used to calculate the LD₅₀ (median lethal

dose). Skin irritation is also assessed.

Acute Eye Irritation/Corrosion (Based on OECD Test
Guideline 405)

Objective: To evaluate the potential of a substance to cause eye irritation or corrosion.

Methodology:

Test Animals: Albino rabbits are used.

Application: A single dose of the test substance (typically 0.1 mL for liquids or a small

amount of solid) is applied to the conjunctival sac of one eye. The other eye serves as a

control.

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after

application. Observations include the cornea (opacity), iris, and conjunctiva (redness,
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swelling, discharge).

Scoring: The severity of the ocular lesions is scored using a standardized system.

Endpoint: The test determines if the substance is an irritant or corrosive to the eyes and

the reversibility of the effects.

Conclusion
Diphenylchloroarsine and Adamsite are highly toxic organoarsenic compounds that function

as potent sternutators and vomiting agents. While they were developed for riot control, their

delayed onset of action, prolonged and severe effects, and significant toxicity make them

unsuitable for this purpose by modern standards. Adamsite appears to have a higher LCt₅₀,

suggesting lower acute inhalation lethality compared to Diphenylchloroarsine, but both pose

serious health risks. Their mechanism of action is rooted in the disruption of fundamental

cellular processes through the inhibition of sulfhydryl-containing enzymes and the induction of

oxidative stress, which in turn can activate signaling pathways leading to inflammation and cell

death. The experimental protocols outlined provide a framework for the toxicological evaluation

of such agents, ensuring a comprehensive assessment of their potential hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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